1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-8-oxa-2-azaspiro[45]decanehydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves the use of commercially available reagents and follows a convenient synthetic route.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include adjustments in temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it useful in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but lacks the methyl group present in 1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride.
2-azaspiro[3.4]octane: Another spiro compound with a different ring structure, used in similar applications.
Uniqueness: this compound is unique due to its specific spiro structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
1-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-9(2-5-10-8)3-6-11-7-4-9;/h8,10H,2-7H2,1H3;1H |
InChI Key |
AGLGRRFVEDMXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCN1)CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.